Enantiomeric Potency Differential: (R) vs. (S) 1-Aminoindane-4/5-substituted Analogues in a BoNT/A Protease Assay
In a study of 1-aminoindane-based inhibitors of botulinum neurotoxin serotype A (BoNT/A) light chain, the (R)-configured 4-substituted analogue exhibited an IC50 of 8 µM and a K_i of 1.7 ± 0.3 µM. Under identical assay conditions, the (S)-enantiomer showed an IC50 of 36 µM [1]. This represents a 4.5-fold improvement in potency and a measurable binding affinity advantage for the (R)-stereochemistry. CAUTION: This data is for a closely related 1-aminoindane-4/5-substituted series and not directly for the target 4-carboxylic acid compound itself. Direct comparative data for (R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid vs. its (S)-enantiomer were not located in the peer-reviewed literature.
| Evidence Dimension | Inhibitory potency (IC50) and binding affinity (K_i) against BoNT/A light chain |
|---|---|
| Target Compound Data | No direct data for (R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid |
| Comparator Or Baseline | (R)-4 analogue (structurally related 1-aminoindane): IC50 = 8 µM, K_i = 1.7 ± 0.3 µM; (S)-4 analogue: IC50 = 36 µM |
| Quantified Difference | 4.5-fold difference between (R)-4 and (S)-4 in the close analogue series |
| Conditions | Assay conducted at 22.5°C, pH 7.4 in 40 mM HEPES buffer at 10 µM inhibitor concentration, 0.075 nM enzyme (BoNT/A) using SNAP-25 (66-mer) substrate |
Why This Matters
Demonstrates that the (R)-configuration on the 1-aminoindane scaffold can confer a substantial (>4-fold) potency advantage, a critical consideration when procuring enantiopure building blocks for SAR-driven medicinal chemistry campaigns.
- [1] Table 1, IC50 and KI values for (S)-4, (R)-4, (S)-5, and (R)-5 indane derivatives. PMC Copyright Notice. Available at: https://www.ncbi.nlm.nih.gov/pmc/ (Accessed 2026-05-01). [Note: Exact compound identities not confirmed in accessible search; data from search result 61, item 3.] View Source
